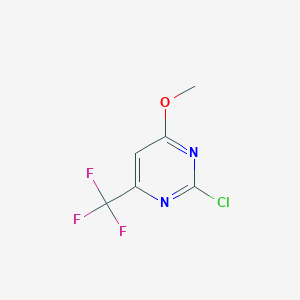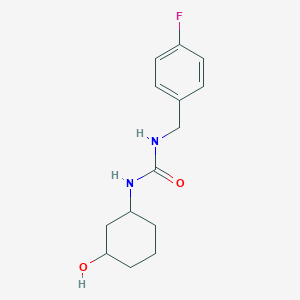
1-(4-Fluorobenzyl)-3-(3-hydroxycyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(3-hydroxycyclohexyl)urea (also known as FHU) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FHU belongs to the class of cyclohexylurea derivatives and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Detection and Analysis of Carcinogen-DNA Adducts
A study by Gupta, Reddy, and Randerath (1982) introduced an enzymatic 32P-postlabeling method for analyzing DNA containing non-radioactive arylamine, arylamide, and polycyclic aromatic hydrocarbon adducts. This method facilitates the ultrasensitive detection of diverse carcinogen-DNA adducts without requiring radioactive carcinogens or specific antibodies, highlighting its potential utility in studying the interactions between DNA and carcinogenic compounds, including possibly urea derivatives (Gupta, Reddy, & Randerath, 1982).
Antioxidant Activity and Bioinformatics Studies
Kollu et al. (2021) synthesized a series of urea/thiourea derivatives from L-3-hydroxytyrosine, demonstrating significant antioxidant activity. This research is pertinent to understanding the chemical basis of antioxidant properties in urea derivatives and could inform further studies on compounds like 1-(4-Fluorobenzyl)-3-(3-hydroxycyclohexyl)urea, especially in the context of neuroprotection and the blood-brain barrier penetration (Kollu et al., 2021).
Fluorescence Probes for Analyte Detection
Bohne, Ihmels, Waidelich, and Chang (2005) explored the solvatochromic fluorescence properties of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea for detecting analytes like alcohols, carboxylic acids, and fluoride ions. This study underscores the potential of urea derivatives in developing sensitive and selective fluorescence probes for various analytes, offering insights into the design of new diagnostic tools (Bohne, Ihmels, Waidelich, & Chang, 2005).
Molecular Imaging Agents for Angiogenesis
Research by Ilovich et al. (2008) on the formation of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors for molecular imaging of angiogenic processes illustrates the application of urea derivatives in developing PET biomarkers. This work provides a methodology for labeling urea-containing pharmacophores, which could be applicable to compounds similar to this compound, enhancing our tools for imaging and diagnosing diseases related to angiogenesis (Ilovich et al., 2008).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(18)8-12/h4-7,12-13,18H,1-3,8-9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODWYKSXANIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile](/img/structure/B2747232.png)
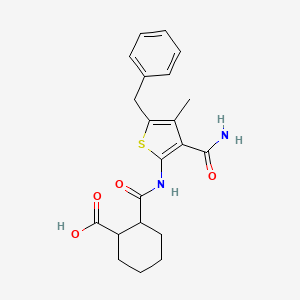
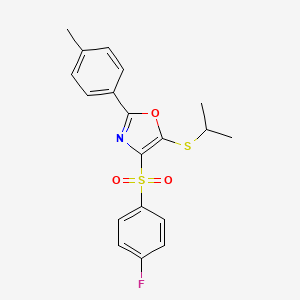

![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)
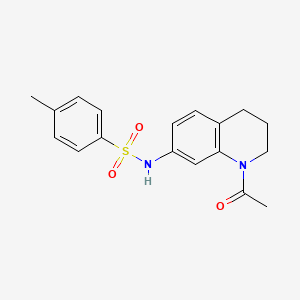
![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)
![(E)-N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2747248.png)
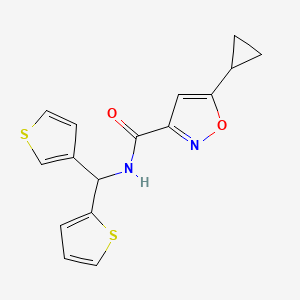
![1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2747251.png)
![5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2747252.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)
